N-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
This compound belongs to the pyrrolo[1,2-a]pyrazine carboxamide family, characterized by a bicyclic heteroaromatic core. Its structure includes a 2,4-dimethoxyphenyl group attached to the carboxamide nitrogen and a 4-methylphenyl substituent on the pyrrolo-pyrazine ring. These substituents influence its physicochemical properties, such as solubility and bioavailability, and modulate interactions with biological targets like enzymes or receptors .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-6-8-17(9-7-16)22-20-5-4-12-25(20)13-14-26(22)23(27)24-19-11-10-18(28-2)15-21(19)29-3/h4-12,15,22H,13-14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCIIDNMHRKQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,4-Dimethoxyphenyl Group: This step may involve a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced to the core structure.
Attachment of the 4-Methylphenyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield aldehydes or acids, while reduction of the carboxamide group would yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs are compared below based on substituents, molecular weight, and available biological
Key Differences and Implications
Substituent Effects on Bioactivity :
- The 2,4-dimethoxyphenyl group in the target compound may enhance electron-donating properties and π-π stacking interactions compared to the 4-fluorophenyl group in , which is more electronegative. This could influence binding affinity in hydrophobic pockets of target proteins.
- The tert-butyl group in and improves metabolic stability but may reduce solubility, whereas the 4-methylphenyl group in the target compound balances lipophilicity and steric bulk .
Core Structure Variations: Pyrrolo[1,2-a]pyrazine derivatives (target compound, ) exhibit planar aromatic cores suitable for intercalation or enzyme active-site binding.
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling 2,4-dimethoxyphenylamine with a pre-functionalized pyrrolo-pyrazine intermediate, analogous to methods in . In contrast, tert-butyl esters () require protective group strategies, adding synthetic steps .
Biological Activity
N-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a synthetic organic compound belonging to the pyrrolo[1,2-a]pyrazine class. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry. The following sections detail its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: N-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
- Molecular Formula: C23H25N3O3
- CAS Number: 899961-12-7
The compound's structure features a pyrrolo[1,2-a]pyrazine core substituted with a 2,4-dimethoxyphenyl group and a 4-methylphenyl group. This unique configuration contributes to its biological activity.
Antimicrobial Activity
Research indicates that pyrrolo[1,2-a]pyrazines exhibit significant antimicrobial properties. A study evaluating various derivatives showed that compounds similar to this compound demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL for the most active derivatives .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies involving structurally related compounds have shown promising results against various cancer cell lines. For instance, derivatives of the pyrrolo[1,2-a]pyrazine core have been tested against MCF-7 (breast cancer) and K-562 (leukemia) cell lines. These studies indicated that certain derivatives exhibited significant cytotoxic effects and induced apoptosis in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in pathogen survival or cancer cell proliferation.
- Induction of Apoptosis: Certain derivatives have been shown to trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Biofilm Disruption: The ability of some compounds to disrupt biofilm formation enhances their effectiveness against bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[1,2-a]pyrazines. Key findings include:
- The presence of methoxy groups on the phenyl rings enhances solubility and bioavailability.
- Substituents on the pyrrolo core influence the compound's interaction with biological targets.
| Structural Feature | Effect on Activity |
|---|---|
| 2,4-Dimethoxy Group | Increases antimicrobial potency |
| 4-Methyl Group | Enhances anticancer efficacy |
Case Studies
Case Study 1: Antimicrobial Evaluation
In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains. The compound's effectiveness was assessed using time-kill assays and MIC determination.
Case Study 2: Anticancer Screening
A series of analogs were synthesized and tested for their cytotoxic effects on human cancer cell lines. Results indicated that modifications to the core structure led to enhanced potency against specific cancer types.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
